5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to an isoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide, which forms the isoxazole ring . The reaction conditions typically involve the use of copper(I) or ruthenium(II) catalysts, although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions . Industrial production methods may involve the use of microwave-assisted synthesis to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organoboron compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oximes or reduction to form amines under specific conditions.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with dipolarophiles such as alkynes.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine can be compared with other similar compounds, such as:
3-(3-Bromophenyl)isoxazol-5-amine: This compound has a similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(3-Fluorophenyl)isoxazol-5-amine: This compound contains a fluorine atom but lacks the bromine atom, which may influence its chemical properties and applications.
4-Bromo-5-(4-fluorophenyl)isoxazole: This compound has a different substitution pattern on the isoxazole ring, which can lead to different reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H6BrFN2O |
---|---|
Molekulargewicht |
257.06 g/mol |
IUPAC-Name |
5-(2-bromo-4-fluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6BrFN2O/c10-7-3-5(11)1-2-6(7)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |
InChI-Schlüssel |
SVMGLYJSVGLMSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Br)C2=CC(=NO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.